(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride

Stereochemistry Chiral Purity Enantiomeric Excess

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride is a synthetic, chiral heterocyclic compound combining azetidine and pyrrolidine rings in a single scaffold. It is supplied as the (S)-enantiomer dihydrochloride salt (Molecular Weight: 215.12 g/mol, Formula: C₇H₁₆Cl₂N₂O), featuring a single defined stereocenter at the 3-position of the pyrrolidine ring.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66
CAS No. 1523530-28-0
Cat. No. B3048005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride
CAS1523530-28-0
Molecular FormulaC7H15ClN2O
Molecular Weight178.66
Structural Identifiers
SMILESC1CN(CC1O)C2CNC2.Cl
InChIInChI=1S/C7H14N2O.2ClH/c10-7-1-2-9(5-7)6-3-8-4-6;;/h6-8,10H,1-5H2;2*1H/t7-;;/m0../s1
InChIKeyRHWNZZNQNPTFDG-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride (CAS 1523530-28-0): A Defined Chiral Building Block for Drug Discovery


(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride is a synthetic, chiral heterocyclic compound combining azetidine and pyrrolidine rings in a single scaffold . It is supplied as the (S)-enantiomer dihydrochloride salt (Molecular Weight: 215.12 g/mol, Formula: C₇H₁₆Cl₂N₂O), featuring a single defined stereocenter at the 3-position of the pyrrolidine ring . The dihydrochloride salt form is designed to enhance aqueous solubility relative to the free base, facilitating its use in biological assays and further synthetic derivatization . This compound is primarily marketed as a high-purity chiral building block for medicinal chemistry, with vendor-reported purities reaching ≥98% .

Why In-Class Compounds Cannot Simply Replace (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride


Generic substitution within this compound class is unreliable due to the confluence of stereochemistry and salt form. The (S)-enantiomer of 1-(azetidin-3-yl)pyrrolidin-3-ol is a distinct chemical entity from its (R)-enantiomer (CAS 1257293-74-5) and the racemic mixture (CAS 178311-54-1). Regulatory guidance and decades of pharmacological precedent establish that opposite enantiomers can exhibit profound differences in binding affinity, selectivity, and even functional activity at biological targets . Furthermore, the dihydrochloride salt (2 HCl) is not interchangeable with the monohydrochloride (CAS 1449131-14-9) or the free base (CAS 1257293-72-3), as the salt form directly impacts solubility, dissolution rate, hygroscopicity, and long-term chemical stability . Using an unverified salt or enantiomer introduces uncontrolled variables into any reproducible scientific workflow, risking failed syntheses, erroneous biological data, or costly batch-to-batch inconsistencies.

Product-Specific Quantitative Evidence for (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride


Defined Chiral Identity vs. Racemic or (R)-Isomer Controls

This product is the single (S)-enantiomer, as confirmed by the stereochemical descriptor in its IUPAC name (3S) and its defined atom stereocenter count of 1 . This contrasts with the racemic mixture 1-(azetidin-3-yl)pyrrolidin-3-ol (CAS 178311-54-1) and the (R)-enantiomer (CAS 1257293-74-5). While specific enantiomeric excess (e.e.) values are not provided on publicly available vendor COAs for this specific lot, the FDA's guidance on stereoisomeric drugs emphasizes that opposite enantiomers must be treated as different chemical entities due to potential differences in pharmacodynamic and pharmacokinetic profiles .

Stereochemistry Chiral Purity Enantiomeric Excess

Dihydrochloride Salt Form for Enhanced Aqueous Solubility over Free Base

The compound is supplied as the dihydrochloride salt (2 HCl molecules per parent molecule), as confirmed by its molecular formula C₇H₁₆Cl₂N₂O . The protonation of both nitrogen atoms significantly increases the compound's polarity and hydrogen-bonding capacity (Hydrogen Bond Donor Count = 4) compared to the neutral free base (CAS 1257293-72-3, no counterions) . The CymitQuimica product description explicitly notes that this salt form 'enhances its solubility in aqueous environments, which is often beneficial for pharmacological applications' . While quantitative solubility (mg/mL) data for this specific compound is not publicly reported, the principle of improved aqueous solubility through dihydrochloride salt formation is a well-established pharmaceutical strategy .

Aqueous Solubility Salt Selection Formulation

Commercially Available High Purity (≥98%) Supporting Reproducible Synthesis

Vendor analysis certificates indicate a minimum purity of 98% for this specific product lot . This compares favorably with the minimum 95% purity reported for some generic listings of the same compound . Higher purity reduces the risk of unintended side reactions during multi-step syntheses and ensures that biological activity measured in assays is attributable to the target molecule rather than contaminants. The item requires sealed, dry storage at 2-8°C, indicating a need for controlled handling to maintain chemical integrity .

Chemical Purity Quality Control Reproducibility

Optimal Application Scenarios for (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride


Asymmetric Synthesis of Kinase Inhibitor Scaffolds

The defined (S)-chirality of the pyrrolidine C3-hydroxyl group makes this compound suitable as a chiral starting material for constructing enantiomerically pure kinase inhibitor libraries. The azetidine nitrogen provides a secondary handle for further functionalization, while the dihydrochloride salt ensures sufficient water solubility for aqueous-phase reactions . Researchers requiring a reproducible, enantiopure building block for SAR exploration should prioritize this over racemic mixtures to avoid ambiguous biological results .

Fragment-Based Drug Discovery (FBDD) with Heterocyclic Cores

This compound embodies a rare combination of a four-membered azetidine and a five-membered pyrrolidine in a single fragment, offering a unique three-dimensional pharmacophore for fragment screening campaigns. Its dihydrochloride salt form provides the solubility necessary for high-concentration fragment soaking experiments (typically >50 mM in aqueous buffer) . The topological polar surface area (TPSA) of 35.5 Ų and molecular weight (215.12 g/mol) place it well within the 'rule of three' guidelines for fragment libraries .

Reference Standard for Chiral HPLC Method Development

With a vendor-reported purity of ≥98% and a defined (S)-configuration, this compound can serve as a reference standard for developing chiral HPLC methods to separate the (S)- and (R)-enantiomers of 1-(azetidin-3-yl)pyrrolidin-3-ol derivatives. The presence of two basic nitrogens and a hydroxyl group provides a strong UV chromophore and multiple sites for chiral recognition, making it a useful probe for evaluating chiral stationary phases .

Quote Request

Request a Quote for (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.